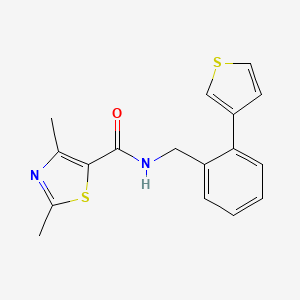

2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-11-16(22-12(2)19-11)17(20)18-9-13-5-3-4-6-15(13)14-7-8-21-10-14/h3-8,10H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRMATYQRWIDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethylthiazole with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide and related compounds:

Structural and Functional Insights:

Core Heterocycle Variations: Thiazole vs. thiadiazole vs. imidazothiazole cores influence electronic properties and binding affinity. The thiophene-benzyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to pyridinyl or phenyl analogs .

Substituent Effects :

- Methyl groups at positions 2 and 4 on the thiazole ring likely enhance metabolic stability by reducing oxidative degradation, as seen in 4-methyl-2-phenylthiazole-5-carbohydrazide .

- The thiophene substituent in the target compound could modulate π-π stacking interactions with aromatic residues in biological targets, similar to fluorophenyl or bromophenyl groups in analogs 9b and 9c .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate , involving cyclization of nitriles followed by coupling with benzylamine derivatives .

- In contrast, thiadiazole derivatives (e.g., 3a ) require hydrazine intermediates and cyclization with carbon disulfide .

Biological Activity Trends :

- Thiazole carboxamides with hydrophobic substituents (e.g., ND-11503 ) show improved anticancer activity, suggesting the target compound’s benzyl-thiophene group may confer similar efficacy .

- Thiadiazole derivatives with electron-withdrawing groups (e.g., 9c with Br) exhibit stronger inhibition than electron-donating groups (e.g., 9d with CH₃), highlighting the importance of substituent polarity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target compound | C₁₇H₁₇N₂OS₂ | 331.45 | 3.8 | 1 | 3 |

| ND-11503 | C₁₈H₂₀N₃O₂S | 342.44 | 3.5 | 2 | 4 |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | C₁₁H₁₁N₃OS | 237.29 | 2.9 | 2 | 3 |

Biological Activity

2,4-Dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide, with CAS number 1797322-87-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, a thiophene moiety, and a benzyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide is C17H16N2OS2, with a molecular weight of 328.45 g/mol. The structure includes functional groups that are often associated with biological activity, such as amides and thiazoles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide. The compound has been tested against various bacterial strains and has shown promising results.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that inhibits the growth of a microorganism. The following table summarizes the MIC values of 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide against selected pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Salmonella typhimurium | 32.0 |

| Pseudomonas aeruginosa | 64.0 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of thiazole derivatives. Preliminary studies indicate that compounds within this class can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results for 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide may be attributed to its ability to interact with specific biological targets. Thiazoles are known to inhibit key enzymes involved in cellular processes:

- DNA Gyrase Inhibition : Thiazole derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptosis through pathways involving caspases and other apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.